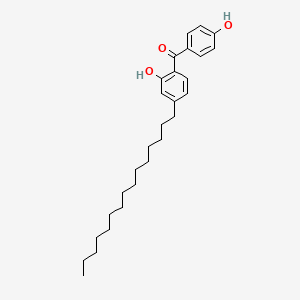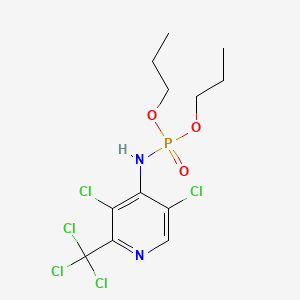
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trichloromethyl groups, and a phosphoramidic acid esterified with dipropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dipropyl phosphoramidic acid. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl group, leading to the formation of different derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modifying the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2-(trichloromethyl)pyridine: A precursor in the synthesis of the target compound.
Phosphoramidic acid diethyl ester: A similar ester with different alkyl groups.
Trifluoromethylpyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions .
Propiedades
Número CAS |
62652-90-8 |
|---|---|
Fórmula molecular |
C12H16Cl5N2O3P |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3,5-dichloro-N-dipropoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H16Cl5N2O3P/c1-3-5-21-23(20,22-6-4-2)19-10-8(13)7-18-11(9(10)14)12(15,16)17/h7H,3-6H2,1-2H3,(H,18,19,20) |
Clave InChI |
NAOYHFDREHRJHR-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


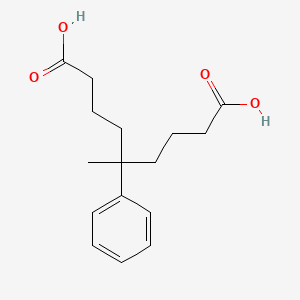
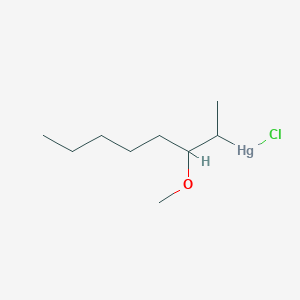
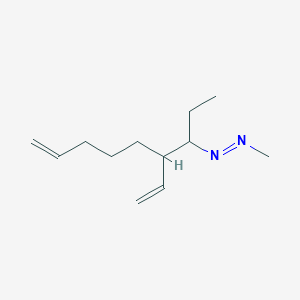

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
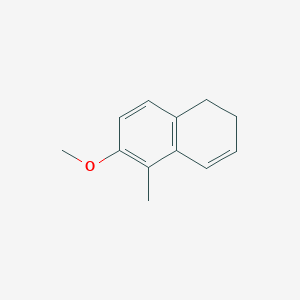
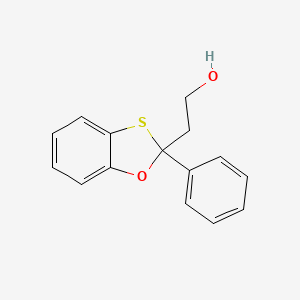
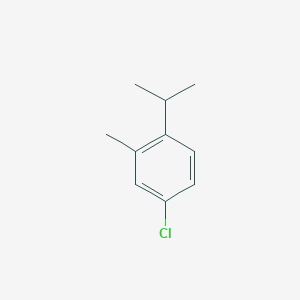
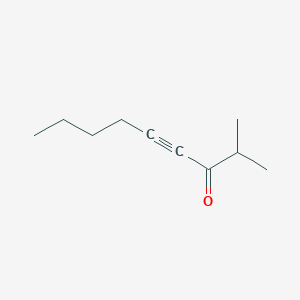
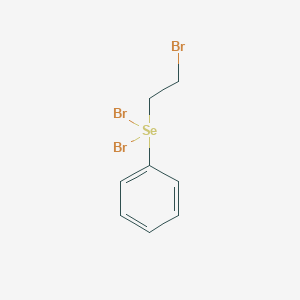
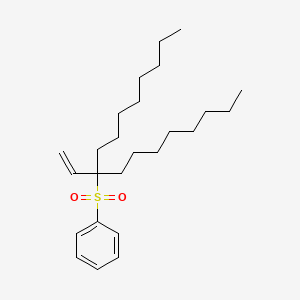

![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
